N-[2-(2-fluorobiphenyl-4-yl)propanoyl]-beta-alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of N-[2-(2-fluorobiphenyl-4-yl)propanoyl]-beta-alanine involves several steps. One common method includes the reaction of 2-(2-fluorobiphenyl-4-yl)propanoic acid with beta-alanine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) . The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-[2-(2-fluorobiphenyl-4-yl)propanoyl]-beta-alanine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound has shown potential in inhibiting certain enzymes and pathways, making it a candidate for further biological studies.
Medicine: Research has indicated its potential as an anti-inflammatory and anticancer agent.
Industry: It can be used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of N-[2-(2-fluorobiphenyl-4-yl)propanoyl]-beta-alanine involves the inhibition of specific enzymes and pathways. For instance, it may inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory response . By blocking these enzymes, the compound can reduce inflammation and pain. Additionally, it may interfere with the replication of certain cancer cells by targeting specific molecular pathways .
Comparison with Similar Compounds
N-[2-(2-fluorobiphenyl-4-yl)propanoyl]-beta-alanine is similar to other compounds such as:
Flurbiprofen: Both compounds share a biphenyl structure and exhibit anti-inflammatory properties.
Ibuprofen: Another nonsteroidal anti-inflammatory drug (NSAID) with a similar mechanism of action.
Ketoprofen: Similar in structure and function, used for its anti-inflammatory and analgesic effects.
What sets this compound apart is its specific substitution pattern and potential for targeted biological activity, making it a unique candidate for further research and development .
Properties
Molecular Formula |
C18H18FNO3 |
---|---|
Molecular Weight |
315.3 g/mol |
IUPAC Name |
3-[2-(3-fluoro-4-phenylphenyl)propanoylamino]propanoic acid |
InChI |
InChI=1S/C18H18FNO3/c1-12(18(23)20-10-9-17(21)22)14-7-8-15(16(19)11-14)13-5-3-2-4-6-13/h2-8,11-12H,9-10H2,1H3,(H,20,23)(H,21,22) |
InChI Key |
CPBPASUSXLMRIY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)NCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.